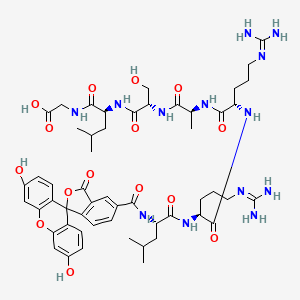
Kemptide, 5-FAM labeled
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kemptide, 5-FAM labeled, is a biologically active peptide. Kemptide itself is a phosphate acceptor peptide that serves as a synthetic substrate for protein kinase A (PKA) with a Michaelis constant (Km) of 16 μM . The 5-FAM label refers to the attachment of a fluorescent dye, 5-carboxyfluorescein, which allows for the visualization and tracking of the peptide in various biochemical assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Kemptide, 5-FAM labeled, involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The 5-FAM label is typically attached to the N-terminus of the peptide during the final stages of synthesis .
Industrial Production Methods
Industrial production of this compound, follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Kemptide, 5-FAM labeled, primarily undergoes phosphorylation reactions due to its role as a substrate for PKA. The phosphorylation occurs at the serine residue within the peptide sequence .
Common Reagents and Conditions
The phosphorylation reaction typically requires adenosine triphosphate (ATP) as a phosphate donor and PKA as the enzyme. The reaction is carried out in a buffered solution at physiological pH .
Major Products Formed
The major product formed from the phosphorylation of this compound, is the phosphorylated peptide, which can be detected and quantified using fluorescence due to the 5-FAM label .
Scientific Research Applications
Kemptide, 5-FAM labeled, has a wide range of applications in scientific research:
Chemistry: Used as a model substrate to study kinase activity and enzyme kinetics
Biology: Employed in cell signaling studies to investigate the role of PKA in various cellular processes
Medicine: Utilized in drug discovery and development to screen for potential kinase inhibitors
Industry: Applied in the development of diagnostic assays and biosensors
Mechanism of Action
Kemptide, 5-FAM labeled, exerts its effects by serving as a substrate for PKA. The enzyme catalyzes the transfer of a phosphate group from ATP to the serine residue in the peptide sequence. This phosphorylation event can be monitored using the fluorescence emitted by the 5-FAM label . The molecular target is the serine residue within the peptide, and the pathway involves the catalytic activity of PKA .
Comparison with Similar Compounds
Similar Compounds
Biotinylated Kemptide: Similar to 5-FAM labeled Kemptide but uses biotin as a label for detection via streptavidin-based methods
Unlabeled Kemptide: The basic form of Kemptide without any attached labels, used primarily for phosphorylation studies
Uniqueness
The uniqueness of Kemptide, 5-FAM labeled, lies in its fluorescent label, which allows for real-time monitoring of phosphorylation events. This feature makes it particularly valuable in high-throughput screening assays and live-cell imaging studies .
Properties
Molecular Formula |
C53H71N13O15 |
|---|---|
Molecular Weight |
1130.2 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]-4-methylpentanoyl]amino]pentanoyl]amino]pentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C53H71N13O15/c1-25(2)18-37(45(74)60-23-42(70)71)65-49(78)39(24-67)66-43(72)27(5)61-46(75)35(8-6-16-58-51(54)55)62-47(76)36(9-7-17-59-52(56)57)63-48(77)38(19-26(3)4)64-44(73)28-10-13-32-31(20-28)50(79)81-53(32)33-14-11-29(68)21-40(33)80-41-22-30(69)12-15-34(41)53/h10-15,20-22,25-27,35-39,67-69H,6-9,16-19,23-24H2,1-5H3,(H,60,74)(H,61,75)(H,62,76)(H,63,77)(H,64,73)(H,65,78)(H,66,72)(H,70,71)(H4,54,55,58)(H4,56,57,59)/t27-,35-,36-,37-,38-,39-/m0/s1 |
InChI Key |
ADSCALGISMOADG-OGAWKEOBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)O)NC(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















